Cas no 36914-92-8 (methyl N-(chlorosulfonyl)carbamate)

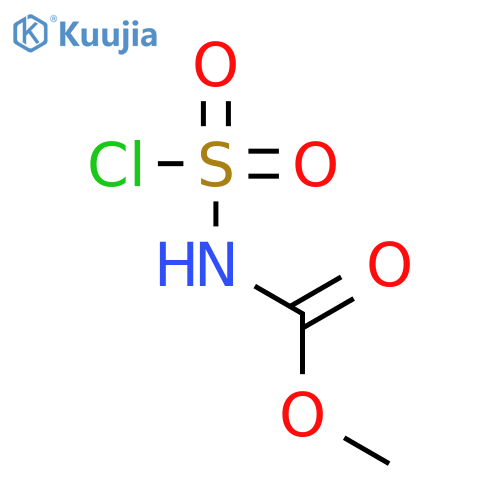

36914-92-8 structure

商品名:methyl N-(chlorosulfonyl)carbamate

methyl N-(chlorosulfonyl)carbamate 化学的及び物理的性質

名前と識別子

-

- methyl N-(chlorosulfonyl)carbamate

- DTXSID30443663

- G63364

- METHOXYCARBONYLSULFAMOYL CHLORIDE

- N-chlorosulfonylcarbamic acid methyl ester

- AKOS006334235

- methyl chlorosulfonylcarbamate

- 36914-92-8

- Methyl N-chlorosulfonylcarbamate

- C2H4ClNO4S

- SCHEMBL289943

- methylN-(chlorosulfonyl)carbamate

- Methyl (chlorosulfonyl)carbamate

- DCGAEWHBJDXIAZ-UHFFFAOYSA-N

- Methyl(chlorosulfonyl)carbamate

- CS-0225123

- EN300-122838

- N-chlorosulfonyl-carbamic acid methyl ester

- LBA91492

- DTXCID30394484

-

- インチ: InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)

- InChIKey: DCGAEWHBJDXIAZ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)NS(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 172.9549565g/mol

- どういたいしつりょう: 172.9549565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

methyl N-(chlorosulfonyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122838-2.5g |

methyl N-(chlorosulfonyl)carbamate |

36914-92-8 | 85% | 2.5g |

$671.0 | 2023-06-08 | |

| Enamine | EN300-122838-0.5g |

methyl N-(chlorosulfonyl)carbamate |

36914-92-8 | 85% | 0.5g |

$267.0 | 2023-06-08 | |

| TRC | M356533-10mg |

methyl N-(chlorosulfonyl)carbamate |

36914-92-8 | 10mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295793-250mg |

Methyl n-(chlorosulfonyl)carbamate |

36914-92-8 | 95% | 250mg |

¥713.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295793-2.5g |

Methyl n-(chlorosulfonyl)carbamate |

36914-92-8 | 95% | 2.5g |

¥14488 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295793-10g |

Methyl n-(chlorosulfonyl)carbamate |

36914-92-8 | 95% | 10g |

¥31768 | 2023-04-14 | |

| Enamine | EN300-122838-1.0g |

methyl N-(chlorosulfonyl)carbamate |

36914-92-8 | 85% | 1g |

$342.0 | 2023-06-08 | |

| Enamine | EN300-122838-100mg |

methyl N-(chlorosulfonyl)carbamate |

36914-92-8 | 85.0% | 100mg |

$119.0 | 2023-10-02 | |

| 1PlusChem | 1P01A43E-1g |

methyl N-(chlorosulfonyl)carbamate |

36914-92-8 | 95% | 1g |

$226.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295793-100mg |

Methyl n-(chlorosulfonyl)carbamate |

36914-92-8 | 95% | 100mg |

¥420.00 | 2024-05-16 |

methyl N-(chlorosulfonyl)carbamate 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

36914-92-8 (methyl N-(chlorosulfonyl)carbamate) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 4770-00-7(3-cyano-4-nitroindole)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬